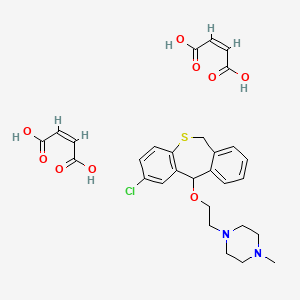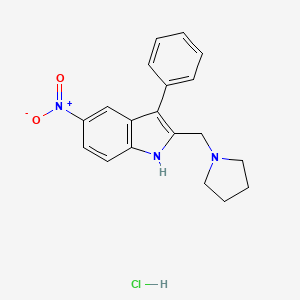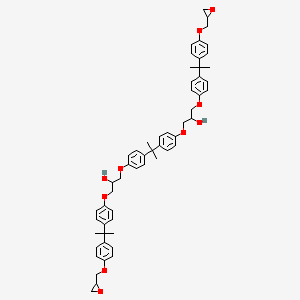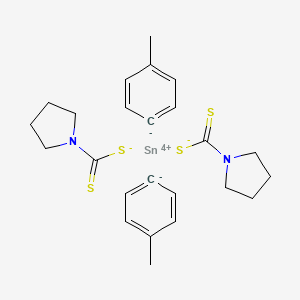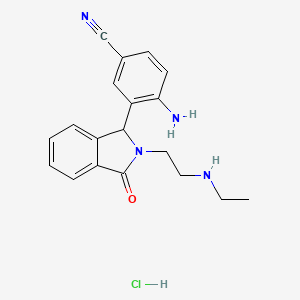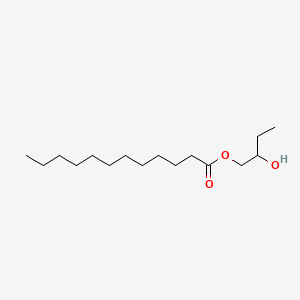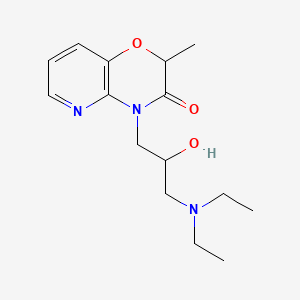
4-(3-(Diethylamino)-2-hydroxypropyl)-2-methyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(二乙氨基)-2-羟丙基)-2-甲基-2H-吡啶并[3,2-b]-1,4-恶嗪-3(4H)-酮是一种复杂的有机化合物,具有独特的结构,结合了吡啶并恶嗪酮核心和二乙氨基-羟丙基侧链。
准备方法
合成路线和反应条件
4-(3-(二乙氨基)-2-羟丙基)-2-甲基-2H-吡啶并[3,2-b]-1,4-恶嗪-3(4H)-酮的合成通常涉及多个步骤,从容易获得的起始材料开始。一种常见的合成路线包括以下步骤:
吡啶并恶嗪酮核的形成: 此步骤涉及合适的先驱物的环化,形成吡啶并恶嗪酮环体系。这可以通过在酸性或碱性条件下的缩合反应来实现。
引入二乙氨基-羟丙基侧链: 此步骤涉及用二乙氨基-羟丙基卤化物烷基化吡啶并恶嗪酮核。该反应通常在碱存在下进行,例如碳酸钾,以中和生成的酸。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以提高产率并降低成本。这可能包括使用更高效的催化剂、改进的反应条件以及可扩展的纯化方法。
化学反应分析
反应类型
4-(3-(二乙氨基)-2-羟丙基)-2-甲基-2H-吡啶并[3,2-b]-1,4-恶嗪-3(4H)-酮可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于改变化合物的氧化态,从而可能改变其反应性和性质。
取代: 该化合物可以进行取代反应,其中一个官能团被另一个官能团取代。这对于引入新的官能团或改变化合物的性质很有用。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 常见的还原剂包括硼氢化钠 (NaBH4) 和氢化铝锂 (LiAlH4)。
取代: 取代反应的常用试剂包括卤化物和亲核试剂,例如胺类和硫醇。
主要产物
从这些反应形成的主要产物取决于所用条件和试剂的具体情况。例如,氧化可能产生酮或羧酸,而还原可能产生醇或胺。
科学研究应用
4-(3-(二乙氨基)-2-羟丙基)-2-甲基-2H-吡啶并[3,2-b]-1,4-恶嗪-3(4H)-酮在科学研究中有多种应用:
药物化学: 该化合物独特的结构使其成为药物开发的潜在候选者,特别是针对特定酶或受体。
材料科学: 该化合物可作为合成先进材料(如聚合物和纳米材料)的构建块。
生物学研究: 该化合物可以用作探针来研究生物过程,例如酶活性、蛋白质相互作用。
工业应用: 该化合物可用于开发新的工业过程和产品,例如催化剂和涂料。
作用机制
4-(3-(二乙氨基)-2-羟丙基)-2-甲基-2H-吡啶并[3,2-b]-1,4-恶嗪-3(4H)-酮的作用机制取决于其具体的应用。在药物化学中,该化合物可能通过与特定分子靶标(如酶或受体)结合并调节其活性而起作用。这可能涉及与目标分子内的特定氨基酸残基或其他官能团相互作用。
相似化合物的比较
类似化合物
4-(4-((2-乙基己基)氧基)苯基)-4H-二噻吩并[3,2-b2′,3′-d]吡咯: 这种化合物具有类似的吡咯基结构,用于有机电子学.
1H-吡咯并[2,3-b]吡啶衍生物: 这些化合物对成纤维细胞生长因子受体具有强大的活性,用于癌症治疗.
独特性
4-(3-(二乙氨基)-2-羟丙基)-2-甲基-2H-吡啶并[3,2-b]-1,4-恶嗪-3(4H)-酮是独特的,因为它结合了吡啶并恶嗪酮核心和二乙氨基-羟丙基侧链。这种独特的结构赋予了其他类似化合物中没有的特定化学和生物学特性。
属性
CAS 编号 |
86267-13-2 |
|---|---|
分子式 |
C15H23N3O3 |
分子量 |
293.36 g/mol |
IUPAC 名称 |
4-[3-(diethylamino)-2-hydroxypropyl]-2-methylpyrido[3,2-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C15H23N3O3/c1-4-17(5-2)9-12(19)10-18-14-13(7-6-8-16-14)21-11(3)15(18)20/h6-8,11-12,19H,4-5,9-10H2,1-3H3 |
InChI 键 |
MUKRCQKHMLTQRV-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC(CN1C(=O)C(OC2=C1N=CC=C2)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


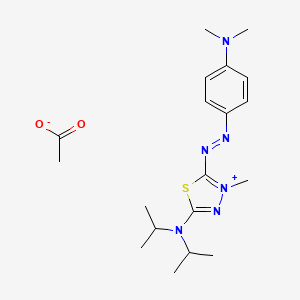

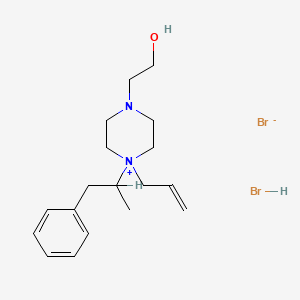
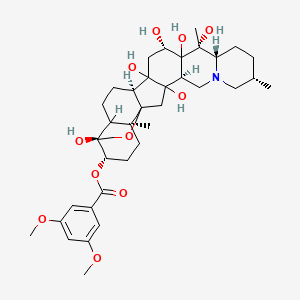
![N(sup delta)-Acetyl-delta-aminophalloin [German]](/img/structure/B12750948.png)


